molecular formula C19H16N4O3S B2846105 N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 946285-25-2

N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2846105
CAS No.: 946285-25-2
M. Wt: 380.42
InChI Key: IEUUXLMQXWNIQU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxy group, a benzothiazole ring, a methyl group, a pyridine ring, an isoxazole ring, and a carboxamide group . These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities.


Molecular Structure Analysis

The compound’s structure shares similarities with furan, thiophene, and pyrrole carboxamides, which can be synthesized through pharmacomodulation of non-carboxylic NSAIDs.


Chemical Reactions Analysis

The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, the benzothiazole ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For instance, the presence of a benzothiazole ring might contribute to the compound’s aromaticity and stability .

Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Compound Synthesis : Studies involve the synthesis of novel heterocyclic compounds derived from certain key precursors, showing potential anti-inflammatory, analgesic, and COX-2 inhibitory activities. These compounds are synthesized through complex reactions, indicating a keen interest in developing new pharmacologically active molecules (Abu‐Hashem et al., 2020).

  • Cytotoxicity Studies : Research on synthesizing new derivatives and assessing their cytotoxic activities against cancer cell lines, pointing towards efforts in discovering novel anticancer agents (Hassan et al., 2014).

Chemical Synthesis Techniques

  • High-Yield Syntheses : Descriptions of high-yield synthesis methods for specific compounds, reflecting the ongoing development of more efficient and scalable chemical synthesis techniques (Bobeldijk et al., 1990).

  • Antimicrobial Activity : Synthesis and evaluation of new pyridine derivatives, exploring their potential as antimicrobial agents. This research highlights the continuous search for new compounds with beneficial biological properties (Patel et al., 2011).

Advanced Materials and Applications

  • Corrosion Inhibition : Investigation into thiazole-based pyridine derivatives as potential corrosion inhibitors for steel, showcasing applications beyond pharmaceuticals towards materials science and engineering (Chaitra et al., 2016).

Future Directions

The compound could be further studied for its potential biological activities. For instance, it could be tested for anti-tubercular activity given the known activities of benzothiazole derivatives . Additionally, its physical and chemical properties could be studied in more detail.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-9-16(26-22-12)18(24)23(11-13-5-3-4-8-20-13)19-21-15-10-14(25-2)6-7-17(15)27-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUUXLMQXWNIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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